2-(Chloromethyl)-5-ethoxypyridine
Description
Significance of Halomethyl Pyridines as Synthetic Intermediates
Halomethyl pyridines, including the chloromethyl variants, are highly valued as synthetic intermediates due to the reactive nature of the halomethyl group. This functionality renders the benzylic carbon susceptible to nucleophilic attack, allowing for the facile introduction of a wide range of substituents. The general reactivity of these compounds makes them powerful precursors for the synthesis of more complex molecules. The chloromethyl group can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols, to form new carbon-heteroatom bonds. This versatility is a cornerstone of their utility in constructing diverse molecular architectures.
Overview of the Pyridine (B92270) Nucleus in Advanced Organic Architectures
The pyridine nucleus itself imparts a unique set of properties to a molecule. Its aromaticity provides stability, while the nitrogen atom introduces a dipole moment and a site for hydrogen bonding, influencing the compound's physical and biological properties. bldpharm.com The pyridine ring is a key component in numerous natural products, such as vitamins and alkaloids, and is a prevalent feature in many pharmaceutical drugs. nih.govglpbio.com Its ability to modulate properties like solubility, lipophilicity, and metabolic stability makes it an attractive component in drug design. glpbio.com The development of methods for the synthesis of highly functionalized pyridines remains a significant focus within the synthetic and medicinal chemistry communities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(chloromethyl)-5-ethoxypyridine |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-4-3-7(5-9)10-6-8/h3-4,6H,2,5H2,1H3 |
InChI Key |
OAEDWUPZIBOQMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C=C1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloromethyl 5 Ethoxypyridine
Classical Synthetic Routes
Traditional methods for the synthesis of 2-(chloromethyl)-5-ethoxypyridine rely on established chemical transformations, including the chlorination of precursor molecules and functional group interconversions on the pyridine (B92270) scaffold.
Chlorination of Ethoxymethyl Precursors
A viable route to this compound involves the chlorination of a corresponding 2-alkoxy-5-alkoxymethyl-pyridine derivative. This method is analogous to the synthesis of similar halo-pyridines. For instance, the synthesis of 2-chloro-5-chloromethyl-pyridine can be achieved by reacting a 2-alkoxy-5-alkoxymethyl-pyridine with a chlorinating agent at temperatures ranging from 0°C to 200°C. google.com By analogy, 2-ethoxy-5-ethoxymethyl-pyridine can be treated with a suitable chlorinating agent, such as phosphorus pentachloride or thionyl chloride, to convert the ethoxymethyl group at the 5-position into a chloromethyl group.
The selection of the chlorinating agent and reaction conditions is crucial to ensure high yield and selectivity, minimizing the formation of by-products.
Functional Group Interconversions on Pyridine Scaffolds
Another classical approach involves the modification of existing functional groups on the pyridine ring to introduce the desired chloromethyl functionality.
A common and direct method for synthesizing this compound is through the chlorination of 2-(hydroxymethyl)-5-ethoxypyridine. This transformation is typically accomplished using standard chlorinating agents. Thionyl chloride (SOCl₂) is a frequently employed reagent for this purpose, effectively converting primary alcohols to their corresponding alkyl chlorides. masterorganicchemistry.comjustia.com The reaction generally proceeds by reacting the hydroxymethyl compound with thionyl chloride, sometimes in the presence of a base like pyridine to neutralize the HCl generated. scispace.comresearchgate.net Other chlorinating agents such as phosphorus pentachloride can also be utilized for this conversion. google.com
A general representation of this reaction is the treatment of 2-hydroxy-5-hydroxymethylpyridine with phosphorus pentachloride in phosphoryl chloride, which results in the chlorination of both the hydroxyl group on the ring and the hydroxymethyl group. google.com
Regioselective Chloromethylation Strategies
Direct introduction of a chloromethyl group onto the 2-ethoxypyridine (B84967) scaffold is a more direct approach. The synthesis of 5-(chloromethyl)-2-ethoxypyridine (B24689) can be achieved through the chloromethylation of 2-ethoxypyridine. This reaction typically involves treating 2-ethoxypyridine with formaldehyde (B43269) and hydrochloric acid under acidic conditions. The ethoxy group at the 2-position acts as an ortho-, para-director, guiding the electrophilic substitution to the 5-position of the pyridine ring.
Advanced and Optimized Synthetic Protocols
To improve efficiency, selectivity, and environmental compatibility, advanced synthetic methods, including catalytic approaches, have been developed.
Catalytic Approaches in Chloromethylation
Catalytic methods offer a more refined approach to the synthesis of this compound. One such method is the selective chlorination of 2-ethoxy-5-methylpyridine. This can be achieved using chlorine gas in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This reaction proceeds via a radical substitution mechanism on the methyl group and is typically conducted at controlled temperatures between -5°C and 25°C to prevent over-chlorination.
Another catalytic strategy involves the use of radical initiators like azo-bisisobutyronitrile (AIBN). In a related synthesis of 2-chloro-5-chloromethylpyridine from 2-chloro-5-methylpyridine, AIBN is used as a catalyst in a carbon tetrachloride solvent, with the reaction initiated by heating. patsnap.com This principle can be applied to the chlorination of 2-ethoxy-5-methylpyridine to yield this compound.
A patent describes a method for producing 2-chloro-5-chloromethyl pyridine where 3-methylpyridine (B133936) is vaporized and mixed with chlorine in the presence of a supported palladium chloride catalyst. patsnap.com This highlights the potential for heterogeneous catalysis in the chlorination of pyridine derivatives.
Below is a summary of various synthetic conditions reported for analogous chloromethylation reactions.
Table 1: Summary of Synthetic Conditions for Chloromethylation of Pyridine Derivatives
| Starting Material | Reagent(s) | Catalyst | Solvent | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|---|
| 2-Ethoxy-5-methylpyridine | Chlorine (Cl₂) | N,N-dimethylformamide (DMF) | - | -5 to 25 | This compound | |
| 2-Chloro-5-methylpyridine | Chlorine (Cl₂) | Azo-bisisobutyronitrile (AIBN) | Carbon tetrachloride | 75 | 2-Chloro-5-chloromethylpyridine | patsnap.com |
| 2-Hydroxy-5-hydroxymethylpyridine | Phosphorus pentachloride, Phosphoryl chloride | - | Chloroform | 105 | 2-Chloro-5-chloromethylpyridine | google.com |
| 3-Methylpyridine | Chlorine (Cl₂) | Palladium chloride on Alumina | - | 280±2 | 2-Chloro-5-chloromethylpyridine | patsnap.com |
| 2-Ethoxypyridine | Formaldehyde, Hydrochloric acid | - | - | - | 5-(Chloromethyl)-2-ethoxypyridine |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-5-chloromethyl-pyridine |
| 2-alkoxy-5-alkoxymethyl-pyridine |
| 2-ethoxy-5-ethoxymethyl-pyridine |
| Phosphorus pentachloride |
| Thionyl chloride |
| 2-(hydroxymethyl)-5-ethoxypyridine |
| Pyridine |
| HCl |
| 2-hydroxy-5-hydroxymethylpyridine |
| Phosphoryl chloride |
| 2-ethoxypyridine |
| Formaldehyde |
| Hydrochloric acid |
| 2-ethoxy-5-methylpyridine |
| Chlorine |
| N,N-dimethylformamide (DMF) |
| Azo-bisisobutyronitrile (AIBN) |
| Carbon tetrachloride |
| 3-methylpyridine |
Multistep Synthesis from Readily Available Pyridine Derivatives
A prevalent strategy for synthesizing this compound involves a multistep sequence starting from common pyridine precursors. One such route begins with 3-methylpyridine. This process can involve oxidation of 3-methylpyridine, followed by chlorination using agents like phosphorus oxychloride to yield 2-chloro-5-methylpyridine. Subsequent chlorination of the methyl group can then produce 2-chloro-5-chloromethylpyridine. patsnap.com Finally, a nucleophilic substitution reaction with sodium ethoxide can be employed to replace the chlorine atom at the 2-position with an ethoxy group, yielding the target compound, this compound.
Another approach utilizes 2-alkoxy-5-alkoxymethyl-pyridine derivatives as intermediates. google.com These can be prepared from 3-dichloromethyl-pyridine and alkoxides. google.com The 2-alkoxy-5-alkoxymethyl-pyridine is then reacted with a chlorinating agent to form 2-chloro-5-chloromethyl-pyridine, which can subsequently be converted to the final product. google.com
The synthesis can also commence from 2-ethoxypyridine, which undergoes chloromethylation. This typically involves reacting 2-ethoxypyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 5-position.
Control of Isomer Formation and Purification Considerations
A significant challenge in the synthesis of this compound is the potential for the formation of isomeric byproducts. For instance, during the chlorination of 3-methylpyridine, a mixture of chlorinated pyridines can be produced, which can be difficult to separate. google.com Precise control over reaction conditions, such as temperature and the choice of chlorinating agent, is crucial to favor the formation of the desired isomer.
Purification of the final product and its intermediates is critical to achieving the high purity required for subsequent applications. Common purification techniques include distillation under reduced pressure and chromatography. google.comgoogle.com For instance, after the chlorination step, the reaction mixture can be concentrated and the residue purified by chromatography on silica (B1680970) gel. google.com In some cases, washing the crude product with an organic solvent like toluene (B28343) can effectively remove impurities and yield a product with high purity. google.com The use of high-performance liquid chromatography (HPLC) is often employed to verify the purity of the final compound. google.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves exploring alternative reaction media, maximizing atom economy, utilizing safer reagents, and optimizing processes for industrial-scale production.
Solvent-Free or Aqueous Medium Syntheses
While many traditional syntheses of pyridine derivatives involve organic solvents, there is a growing interest in developing solvent-free or aqueous-based methods to minimize volatile organic compound (VOC) emissions. For example, some reactions can be carried out in an aqueous medium, which is a more environmentally benign solvent. jk-sci.com The use of biphasic systems, where the product can be easily separated from the aqueous phase, can also improve the sustainability of the process. mdpi.com
Atom Economy and Waste Minimization Strategies
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. wordpress.comlibretexts.org Reactions with high atom economy generate minimal waste. jk-sci.comrsc.org In the synthesis of this compound, addition and isomerization reactions are generally more atom-economical than substitution or elimination reactions. jk-sci.com For instance, a direct addition reaction to form a desired intermediate would have a higher atom economy than a multi-step synthesis involving protecting groups and generating stoichiometric byproducts. Strategies to minimize waste include recycling solvents and catalysts and finding uses for any byproducts formed. wordpress.com
Application of Alternative Chlorinating Agents (e.g., Triphosgene)
Traditional chlorinating agents such as thionyl chloride and phosphorus oxychloride can be hazardous and produce significant waste. researchgate.net Triphosgene (B27547), a solid and more stable substitute for phosgene, has emerged as a viable alternative. researchgate.netnih.gov It is an efficient chlorinating agent that can be used for the chlorination of alcohols to alkyl chlorides under mild conditions. nih.gov The use of triphosgene in combination with a base like pyridine can cleanly convert alcohols to their corresponding chlorides, often with high yields and stereospecificity, while avoiding the formation of problematic byproducts. nih.gov This makes it a promising reagent for the chlorination step in the synthesis of this compound, contributing to a greener process.
Process Optimization for Industrial Scale-Up
Transitioning a synthetic route from the laboratory to an industrial scale requires careful process optimization. This involves maximizing yield, ensuring consistent product quality, and minimizing operational costs and environmental impact. For industrial-scale chlorination reactions, the choice of reactor is important. Airlift loop reactors, for example, can offer better mixing, improved safety, and higher yields compared to traditional stirred tank reactors. patsnap.com Continuous flow reactors also present an efficient and scalable alternative to traditional batch processes, offering better control over reaction parameters and improved safety. researchgate.net The development of robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), is also crucial for monitoring the reaction and ensuring the final product meets stringent purity requirements. nih.govresearchgate.net
Reactivity and Reaction Pathways of 2 Chloromethyl 5 Ethoxypyridine
Nucleophilic Substitution Reactions at the Chloromethyl Group
The primary site of reactivity in 2-(Chloromethyl)-5-ethoxypyridine is the benzylic-like carbon of the chloromethyl group. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in the synthesis of more complex molecules.
Reactions with Carbon Nucleophiles
The formation of new carbon-carbon bonds is a fundamental transformation in organic chemistry. This compound serves as an effective electrophile for such reactions, reacting with various carbon-based nucleophiles.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound, as an organohalide, can participate in several such reactions.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid. libretexts.org This reaction is widely used for the synthesis of biaryls and other conjugated systems. libretexts.org While the primary application of Suzuki-Miyaura coupling involves aryl or vinyl halides, the use of benzylic halides like this compound is also feasible.
The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of this compound, followed by transmetalation with the boronic acid in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Conditions
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand |
| Ligand | Phosphine ligands (e.g., PPh₃, SPhos) |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene (B28343), Dioxane, DMF, Water mixtures |
| Temperature | Room temperature to reflux |
Note: The optimal conditions would need to be determined experimentally for the specific coupling partners.
For example, the coupling of this compound with an arylboronic acid would yield a 2-(arylmethyl)-5-ethoxypyridine derivative. The reaction tolerates a wide range of functional groups on the boronic acid partner. libretexts.orgclaremont.edu
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organozinc reagent. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple a wide variety of sp², sp³, and sp hybridized carbon centers. wikipedia.orgchem-station.com
Similar to the Suzuki-Miyaura coupling, the catalytic cycle of the Negishi coupling involves oxidative addition, transmetalation, and reductive elimination. A key advantage of Negishi coupling is the often milder reaction conditions and the high reactivity of organozinc reagents. chem-station.com
Table 2: Illustrative Negishi Coupling Reaction Conditions
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand, Ni(acac)₂ |
| Ligand | Phosphine ligands (e.g., PPh₃, dppf) |
| Solvent | THF, Dioxane, DMF |
| Temperature | Room temperature to 80 °C |
Note: The specific conditions can vary depending on the substrates and catalyst system used.
The reaction of this compound with an organozinc reagent, such as an arylzinc or alkylzinc halide, would provide the corresponding 2-substituted-5-ethoxypyridine. This method is particularly useful for introducing alkyl groups, which can be challenging with other coupling methods. nih.govorganic-chemistry.org
Transition-Metal-Catalyzed Cross-Coupling Reactions
Reactions with Heteroatom Nucleophiles
The electrophilic nature of the chloromethyl group in this compound makes it susceptible to attack by various heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Reactions with nitrogen nucleophiles, such as primary and secondary amines, would proceed via a standard Sₙ2 mechanism to yield the corresponding 2-(aminomethyl)-5-ethoxypyridine derivatives. libretexts.orgmasterorganicchemistry.com These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Oxygen nucleophiles, such as alcohols and phenols, can also displace the chloride ion. libretexts.orgyoutube.comyoutube.comyoutube.comyoutube.com The reaction with an alcohol (alkoxide) would produce an ether, while reaction with a phenol (B47542) (phenoxide) would result in a phenoxy ether. These reactions are often facilitated by a base to generate the more nucleophilic alkoxide or phenoxide.
Sulfur nucleophiles, such as thiols, are generally excellent nucleophiles and readily react with this compound to form thioethers. researchgate.netlibretexts.orgcas.cn These reactions are typically fast and efficient, often proceeding at room temperature.
A plausible synthetic route to a more complex molecule like 2-(((4-formyl-2-methoxyphenoxy)methyl)pyridine-5-yl)oxy)acetonitrile could involve a two-step sequence starting from this compound. First, a Williamson ether synthesis with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) would yield 2-((4-formyl-2-methoxyphenoxy)methyl)-5-ethoxypyridine. The ethoxy group at the 5-position of the pyridine (B92270) ring could then be cleaved, for example, using a strong acid, to reveal a hydroxyl group. Subsequent alkylation of this hydroxyl group with chloroacetonitrile (B46850) would furnish the target molecule.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene. organicchemistrytutor.com The ring nitrogen is electron-withdrawing via induction and becomes protonated under the strongly acidic conditions often used for EAS, further deactivating the ring. rsc.orgyoutube.com However, the substituents on the ring of this compound play a crucial role in modulating this reactivity.
The feasibility of direct functionalization, such as halogenation or Friedel-Crafts reactions, is governed by the competing electronic effects of the substituents.
Ring Nitrogen : Strongly deactivating, especially at the C2, C4, and C6 positions. Directs incoming electrophiles to the C3 and C5 positions.
5-Ethoxy Group : A strongly activating ortho-, para-directing group due to its +M (mesomeric) effect. It activates the C2, C4, and C6 positions.
2-Chloromethyl Group : A weakly deactivating group via its -I (inductive) effect.
The powerful activating effect of the ethoxy group at C5 partially counteracts the deactivating effect of the ring nitrogen. The ethoxy group strongly directs electrophiles to its ortho positions (C4 and C6). The C2 position is also activated but is sterically hindered and electronically deactivated by the adjacent nitrogen. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions. However, the strong deactivation of the C6 position by the adjacent ring nitrogen makes the C4 position the most probable site for electrophilic substitution. Reactions like Friedel-Crafts acylation are particularly challenging due to the complexation of the Lewis acid catalyst with the pyridine nitrogen.
Nitration of pyridine requires harsh conditions and typically yields the 3-nitropyridine (B142982) in low yield. rsc.org This is because the reaction requires a strongly acidic medium (e.g., HNO₃/H₂SO₄), which protonates the pyridine nitrogen, forming the highly deactivated pyridinium (B92312) ion. rsc.org
In the case of this compound, the 5-ethoxy group is activating and ortho-, para-directing, while the ring nitrogen is deactivating and meta-directing. ontosight.ai
The ethoxy group directs towards C4 and C6.
The ring nitrogen directs towards C3 and C5 (the C5 position is already substituted).
The chloromethyl group is weakly deactivating.
The directing effects converge to suggest that nitration, if successful, would likely occur at the C4 or C6 positions. However, the C6 position is strongly deactivated by the adjacent nitrogen. Thus, the most likely product of nitration would be 2-(Chloromethyl)-5-ethoxy-4-nitropyridine . The reaction would likely require carefully controlled conditions, possibly using milder nitrating agents like nitric acid in trifluoroacetic anhydride, to avoid extensive decomposition and favor substitution over N-oxide formation. semanticscholar.org
Reactivity Influenced by the Ethoxy Moiety
The ethoxy group at the C5 position is arguably the most influential substituent in determining the chemical behavior of the pyridine ring. Its powerful electron-donating resonance effect (+M effect) significantly increases the electron density of the aromatic system, particularly at the C2, C4, and C6 positions.
Furthermore, the ethoxy group itself can be a site of reaction. For instance, in a process to synthesize 2-chloro-5-chloromethylpyridine, related 2-alkoxy-5-alkoxymethyl-pyridines are treated with chlorinating agents, resulting in the replacement of both alkoxy groups with chlorine. google.comgoogle.com This indicates that under certain vigorous conditions, the C-O bond of the ethoxy group can be cleaved. The nature of the alkoxy group (e.g., methoxy (B1213986) vs. ethoxy) has been shown in some contexts to have a minimal effect on the reaction outcome, suggesting the electronic donation from the oxygen atom is the key factor. rsc.org
Electronic Effects on Ring Activation/Deactivation
The electronic landscape of the this compound molecule is a composite of the inherent properties of the pyridine nucleus and the inductive and resonance effects of its substituents. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general withdrawal of electron density from the ring carbons, making pyridine and its derivatives less reactive towards electrophilic substitution than benzene. stackexchange.com
The substituents at the 2- and 5-positions further modify this electronic distribution:
2-Chloromethyl Group (-CH₂Cl): The chloromethyl group is primarily characterized by its electron-withdrawing inductive effect (-I) due to the electronegative chlorine atom. This effect further deactivates the pyridine ring by pulling electron density away from the aromatic system.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring |
|---|---|---|---|---|
| Pyridine Nitrogen | 1 | Strongly Withdrawing | Withdrawing | Deactivating |
| -OCH₂CH₃ (Ethoxy) | 5 | Weakly Withdrawing | Strongly Donating | Activating (Directs ortho, para) |
| -CH₂Cl (Chloromethyl) | 2 | Withdrawing | N/A | Deactivating |
Steric Hindrance Considerations
Steric effects, which arise from the spatial arrangement of atoms, play a critical role in dictating the accessibility of reactive sites and influencing reaction pathways and regioselectivity. lasalle.edu In this compound, the size and position of the substituents are key considerations.
2-Chloromethyl Group: Being positioned adjacent to the ring nitrogen (the ortho position), the chloromethyl group presents significant steric bulk. This can hinder the approach of reagents to the nitrogen atom or the C3 position of the ring. For nucleophilic substitution reactions occurring at the chloromethyl carbon itself, the adjacent pyridine ring acts as a bulky substituent, which can influence the trajectory of the incoming nucleophile. In SN2 reactions, where the nucleophile attacks the carbon from the side opposite the leaving group, the steric hindrance from the ring is a significant factor. vedantu.com
5-Ethoxy Group: The ethoxy group at the 5-position is relatively remote from the primary reactive centers at C2 and the ring nitrogen. Its steric impact on reactions at the chloromethyl group or on electrophilic attack at the 4- or 6-positions is generally considered minimal. However, in cases involving very large reagents, some minor steric shielding of the 4- and 6-positions could be observed.
The interplay between electronic and steric effects determines the final outcome of a reaction. For instance, while the electronic effects of the ethoxy group activate the C4 and C6 positions for electrophilic attack, the chloromethyl group at C2 would sterically favor an attack at C4 or C6 over C3. Research on similarly substituted pyridines shows that increasing the size of substituents can significantly alter product distributions by blocking certain positions. lasalle.edu For example, comparing this compound to a hypothetical analogue with a much bulkier group at position 5 would likely show a different reactivity profile due to enhanced steric hindrance.
| Reaction Site | Potential Reactant | Steric Influence from -CH₂Cl (at C2) | Steric Influence from -OCH₂CH₃ (at C5) |
|---|---|---|---|
| -CH₂Cl Carbon | Nucleophile | High (from adjacent pyridine ring) | Low |
| Pyridine Nitrogen (N1) | Electrophile/Acid | High | Low |
| Ring Carbon C3 | Electrophile | High | Low |
| Ring Carbon C4 | Electrophile | Low | Moderate |
| Ring Carbon C6 | Electrophile | Moderate | Low |
Synthetic Utility and Applications in Organic Synthesis
Building Block for Complex Organic Molecules
The unique arrangement of functional groups on the pyridine (B92270) core positions 2-(Chloromethyl)-5-ethoxypyridine as a strategic starting material for elaborate molecular architectures.
This compound is utilized as a foundational scaffold in the synthesis of more intricate heterocyclic compounds. The reactive chloromethyl group serves as an anchor point for annulation reactions, where additional rings can be fused onto the pyridine framework. By reacting with various binucleophilic reagents, new heterocyclic systems can be constructed, incorporating the intact ethoxypyridine moiety. This approach allows chemists to systematically build libraries of novel compounds with potential applications in medicinal chemistry and materials science.
The primary role of this compound is as a precursor for a wide range of advanced pyridine derivatives. The chlorine atom in the chloromethyl group is a good leaving group, facilitating reactions with a plethora of nucleophiles. For instance, reaction with amines yields aminomethylpyridines, while reaction with thiols produces thiomethylpyridines. This reactivity enables the synthesis of custom-designed molecules where the substituent at the 2-position is tailored for a specific biological target or material property.
Role in the Synthesis of Functional Compounds
The derivatives synthesized from this compound often serve as key intermediates in the production of various functional compounds.
This compound is recognized for its utility in agrochemical applications, serving as an intermediate in the synthesis of biologically active molecules for crop protection. While its structural cousin, 2-Chloro-5-(chloromethyl)pyridine (B46043), is a well-known intermediate for major neonicotinoid insecticides like Imidacloprid (B1192907) and Acetamiprid, this compound provides an alternative structural motif for the development of new agrochemicals. pmarketresearch.comresearchgate.netagropages.com The modification of the pyridine core with an ethoxy group can influence the biological efficacy, selectivity, and metabolic profile of the final active ingredient.
While this compound is a versatile building block, its specific application as a precursor for specialized reagents like MRI contrast agents is not extensively documented in scientific literature. The synthesis of such agents typically requires molecules capable of chelating paramagnetic metal ions, and while pyridine derivatives can be fashioned into ligands, the direct use of this specific compound for this purpose is not established.
Currently, there is limited information available regarding the direct use of this compound or its immediate derivatives in catalytic applications. Its primary function is as a structural component that is incorporated into a final target molecule, rather than acting as a catalyst or a ligand for a catalytic metal center in organic transformations.
Development of Novel Chemical Entities
The utility of a chemical compound in organic synthesis is often defined by its capacity to act as a versatile building block for the construction of more complex molecular architectures. This compound is a heterocyclic compound recognized primarily for its potential as a precursor in the development of novel chemical entities. Its value is rooted in the specific arrangement of its functional groups: the pyridine ring provides a core scaffold common in many biologically active molecules, the ethoxy group modifies the electronic properties and lipophilicity of the structure, and the chloromethyl group at the 2-position serves as a highly reactive handle for synthetic elaboration.
While specific, large-scale applications of this compound are not extensively documented in mainstream literature, its role as a building block for research and discovery is established. Chemical suppliers position it as a unique chemical for early-stage discovery research, underscoring its utility in the hands of chemists for creating new molecules. sigmaaldrich.com The synthetic potential can be thoroughly understood by examining the applications of its close structural analogues, which have been pivotal in both pharmaceutical and agrochemical development.
The reactivity of the chloromethyl group is central to its function. This electrophilic site is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of other functional groups and molecular fragments. This capability enables chemists to systematically modify the parent structure to explore chemical space and develop compounds with tailored properties.
A prominent example of this synthetic strategy is demonstrated with the closely related analogue, 2-chloro-5-(chloromethyl)pyridine. Research has shown its successful use in generating new series of bioactive compounds. asianpubs.orgresearchgate.net In one pathway, 2-chloro-5-(chloromethyl)pyridine is first reacted with hydrazine (B178648) hydrate (B1144303). This step replaces the reactive chlorine atom of the chloromethyl group to form the key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine. asianpubs.orgresearchgate.net This intermediate is then subjected to condensation reactions with a variety of aromatic aldehydes. This modular approach allows for the creation of a library of novel hydrazone derivatives. asianpubs.orgresearchgate.net Preliminary studies on these new chemical entities have indicated promising biological activities, including potential antimicrobial and anti-malarial effects, highlighting the value of the chloromethylpyridine scaffold in drug discovery programs. researchgate.net
Furthermore, the industrial significance of chloromethylpyridine building blocks is firmly established in the agrochemical sector. The analogue 2-chloro-5-chloromethylpyridine is a well-known and critical intermediate in the synthesis of neonicotinoid insecticides, a major class of crop protection agents. google.comjustia.compatsnap.com Its reliable conversion into these high-value commercial products demonstrates the robustness and scalability of synthetic routes originating from this type of precursor.
The utility of this scaffold extends into the pharmaceutical industry. For instance, another substituted analogue, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is a key intermediate in the manufacture of proton pump inhibitors such as Omeprazole and Tenatoprazole. google.com These drugs are widely used for treating acid-related disorders. This example powerfully illustrates how the chloromethylpyridine framework serves as a foundational element for constructing complex, marketed pharmaceutical agents. google.com
Table of Mentioned Compounds
Derivatives of 2 Chloromethyl 5 Ethoxypyridine
Synthesis of Ether and Thioether Derivatives
The chloromethyl group of 2-(Chloromethyl)-5-ethoxypyridine serves as a reactive handle for nucleophilic substitution reactions, enabling the straightforward synthesis of ether and thioether derivatives. These reactions typically proceed via an SN2 mechanism, where a nucleophile displaces the chloride ion.
The synthesis of thioethers from alkyl halides is a well-established transformation. masterorganicchemistry.com This can be achieved by reacting the halide with a thiolate nucleophile, which is a weaker base than its alkoxide counterpart, thus favoring substitution over elimination reactions. masterorganicchemistry.com The general approach involves the deprotonation of a thiol to form the more nucleophilic thiolate, which then reacts with the alkyl halide. masterorganicchemistry.com
In the context of this compound, reaction with various phenols and thiophenols in the presence of a suitable base affords the corresponding ether and thioether derivatives. The basicity and nucleophilicity of the reaction medium can influence the reaction pathway. researchgate.net For instance, the reaction of similar chloromethyl-substituted heterocycles with thiophenolates can lead to either direct nucleophilic substitution or ring expansion, depending on the reaction conditions. researchgate.net The choice of base and solvent is crucial in directing the outcome of these reactions.
Table 1: Examples of Ether and Thioether Synthesis from Halides
| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Reference |
|---|---|---|---|---|
| Alkyl Halide | Thiolate | Thioether | SN2 | masterorganicchemistry.com |
| Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Thiophenolate | Thioether or Ring Expansion | Nucleophilic Substitution/Ring Expansion | researchgate.net |
| Aryl Halides | - | Phenols | Hydroxylation | beilstein-journals.org |
Formation of Amino-Substituted Pyridine (B92270) Compounds
The introduction of amino functionalities to the pyridine core, using this compound as a starting material, allows for the creation of a wide range of derivatives. The reaction of 2-halopyridines with amines can proceed through either a palladium-catalyzed process or a direct nucleophilic aromatic substitution (SNAr), particularly when the pyridine ring is activated by electron-withdrawing groups. researchgate.net
The reactivity of 2-(chloromethyl)oxirane with tertiary amines has been studied, demonstrating the influence of steric factors on the reaction rate. dnu.dp.ua Similarly, the reaction of this compound with various primary and secondary amines can lead to the formation of the corresponding amino-substituted pyridine derivatives. These reactions are fundamental in building more complex molecules, including those with potential biological activity. The synthesis of 2-amino-5-ethoxypyridine itself can be achieved from 3-ethoxypyridine. researchgate.net
Cyclization Reactions to Form Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines. rsc.org These scaffolds are of significant interest due to their presence in many biologically active compounds. mdpi.com The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone. While direct use of this compound in this context is not explicitly detailed in the provided results, its derivatives can serve as key intermediates. For example, conversion of the chloromethyl group to other functionalities can precede the cyclization step.
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a multicomponent reaction used for the synthesis of imidazo[1,2-a]pyridines. mdpi.com This reaction highlights a modern approach to constructing these fused systems. Furthermore, various catalytic systems, including copper and iron, have been employed to facilitate the synthesis of substituted imidazo[1,2-a]pyridines. organic-chemistry.org The development of one-pot syntheses for fused heterocycles showcases the efficiency of modern organic synthesis. nih.govrsc.org
Table 2: Methods for the Synthesis of Imidazo[1,2-a]pyridines
| Reaction Type | Key Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|
| Groebke–Blackburn–Bienaymé Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | - | mdpi.com |
| Tandem GBB and Ugi Reactions | 2-Aminopyridine, Formylphenoxyacetic acid, Isocyanide | - | beilstein-journals.org |
| Aerobic Oxidative Synthesis | 2-Aminopyridines, Acetophenones | CuI | organic-chemistry.org |
| One-pot, Three-component Synthesis | Aminopyridines, Ketones, Thiols | Flavin/Iodine | organic-chemistry.org |
| Antiviral Agent Synthesis | - | - | nih.gov |
Post-Synthetic Modification Strategies
Post-synthetic modification (PSM) is a powerful strategy for introducing functional diversity into existing molecular frameworks without altering the core structure. rsc.org This approach is particularly relevant for complex molecules derived from this compound. For example, a derivative of this compound incorporated into a larger structure, such as a metal-organic framework (MOF), could undergo further chemical transformations. rsc.org
PSM can involve covalent modifications, where new bonds are formed, or non-covalent interactions. rsc.org An example of a covalent modification could be the further functionalization of an introduced amino group or the ether/thioether linkage. The strategic application of PSM allows for the fine-tuning of a molecule's properties for specific applications.
Mechanistic Studies of Key Reactions Involving 2 Chloromethyl 5 Ethoxypyridine
Kinetics and Thermodynamics of Nucleophilic Displacements
The chloromethyl group of 2-(chloromethyl)-5-ethoxypyridine is susceptible to nucleophilic substitution, where the chloride ion is replaced by a variety of nucleophiles. umb.edu While specific kinetic and thermodynamic data for this exact compound are not extensively documented in publicly available literature, the underlying principles can be understood by examining related systems, such as other halopyridines and benzyl (B1604629) halides.
The reaction rate is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the pyridine (B92270) ring. The pyridine ring itself is electron-withdrawing, which can influence the reaction mechanism. For nucleophilic aromatic substitution (SNAr) directly on the pyridine ring, studies on 2-halopyridines show varied reactivity orders depending on the nucleophile. For instance, with sulfur nucleophiles, the reactivity follows the order I > Br > Cl > F, suggesting that the carbon-halogen bond cleavage is a key part of the rate-determining step. In contrast, with an oxygen nucleophile like benzyl alcohol, the order is reversed (F > Cl > Br > I), indicating that the initial attack of the nucleophile is likely rate-limiting.
For the substitution at the benzylic-like chloromethyl group of this compound, the reaction likely proceeds through an SN2-type mechanism. The kinetics would be expected to be second-order, dependent on the concentrations of both the substrate and the incoming nucleophile. The thermodynamics of the reaction are governed by the relative bond strengths of the C-Cl bond being broken and the new C-Nucleophile bond being formed.
Kinetic studies on analogous systems, such as the reaction of 2-substituted N-methylpyridinium ions with piperidine, reveal negative entropies of activation, which is consistent with a bimolecular, associative transition state typical of SN2 or SNAr mechanisms. nih.gov In these reactions, the mechanism can be complex, sometimes involving rate-determining deprotonation of an intermediate. nih.gov
Stereochemical Aspects of Reactions
The carbon of the chloromethyl group in this compound is prochiral. This means that while the starting material is not chiral, a reaction at this carbon can potentially create a chiral center if the incoming nucleophile and the rest of the molecule are different.
Currently, there is limited specific research in the public domain detailing the stereochemical outcomes of reactions involving this compound. However, general principles from related benzylic systems can be applied. For instance, nucleophilic substitution reactions on benzylic halides can proceed with inversion of stereochemistry if they follow a classic SN2 pathway. The development of asymmetric catalytic methods allows for the stereoselective transformation of benzylic halides. acs.orgnih.gov For example, the combination of photoredox and chiral nickel catalysis has been used for the asymmetric carbonylative coupling of benzylic chlorides with amines to produce chiral amides with high enantioselectivity. acs.org Such strategies could theoretically be applied to this compound to control the stereochemistry of the product.
The stereoselectivity of dearomatization reactions of pyridine derivatives has also been a subject of study, where external chiral reagents or catalysts control the formation of specific stereoisomers. mdpi.com This highlights the potential for controlling stereochemistry in reactions involving the pyridine nucleus, though direct application to the chloromethyl substituent would require specific catalyst design.
Catalytic Cycle Elucidation in Cross-Coupling Reactions
This compound can serve as an electrophilic partner in transition metal-catalyzed cross-coupling reactions, a powerful method for C-C bond formation. The most common catalytic cycles, particularly those using palladium, involve three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Oxidative Addition Processes
The catalytic cycle typically begins with the oxidative addition of the C-Cl bond of this compound to a low-valent metal center, most commonly a Palladium(0) complex. youtube.comyoutube.com In this step, the palladium inserts itself into the carbon-chlorine bond, breaking the C-Cl bond and forming new Pd-C and Pd-Cl bonds. This process oxidizes the palladium from the Pd(0) to the Pd(II) state. youtube.comyoutube.com
The rate of oxidative addition is sensitive to the electronic nature of the substrate. For polar bonds like the C-Cl bond in this benzylic-type halide, the mechanism can be stepwise (SN2-like), where the metal complex attacks the carbon atom, displacing the chloride. youtube.com The electron-withdrawing nature of the pyridine ring is expected to make the chloromethyl carbon more electrophilic, potentially accelerating the oxidative addition step compared to less activated alkyl chlorides. The general reactivity for aryl halides in oxidative addition is often enhanced by electron-withdrawing groups on the aromatic ring. utas.edu.au
Transmetalation Steps
Following oxidative addition, the transmetalation step occurs. In this process, an organic group (R) from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organozinc compound in Negishi coupling) is transferred to the palladium(II) center, displacing the halide. youtube.com This forms a diorganopalladium(II) intermediate.
For a Suzuki-Miyaura coupling, a base is typically required to activate the organoboron compound, forming a more nucleophilic "ate" complex which facilitates the transfer of the organic group to the palladium. nih.govresearchgate.net The exact mechanism of transmetalation can be complex and may proceed through different pathways depending on the reaction conditions, such as the nature of the base and solvent. illinois.edunih.gov Studies have shown that intermediates with Pd-O-B linkages can be involved. illinois.edu The choice of the organometallic reagent and reaction conditions is crucial for an efficient transmetalation. For pyridine-containing substrates, which can sometimes inhibit catalysis, specialized conditions or ligands may be necessary. rsc.org
Reductive Elimination Pathways
The final step of the catalytic cycle is reductive elimination. umb.edu In this step, the two organic groups attached to the palladium(II) center couple to form a new carbon-carbon bond, and the palladium catalyst is regenerated in its original Pd(0) oxidation state, ready to start a new cycle. youtube.com
For the coupling of this compound with an aryl or vinyl partner, this step involves the formation of a C(sp³)–C(sp²) bond. The ease of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium and the organic groups being coupled. umb.edudntb.gov.ua Studies on related systems have shown that reductive elimination from a three-coordinate intermediate, formed after dissociation of a ligand, is often faster than from the four-coordinate complex. umb.edu The formation of C(sp³)–C(sp²) bonds via reductive elimination is a key step in many important synthetic transformations. princeton.edu
Investigation of Reaction Intermediates
The study of reaction intermediates provides crucial insights into reaction mechanisms. In the reactions of this compound, several types of intermediates can be postulated or have been observed in analogous systems.
In nucleophilic substitution reactions following an SNAr-type mechanism on the pyridine ring, charged intermediates known as Meisenheimer or σ-adducts can be formed. nih.gov These are addition complexes where the nucleophile has added to the ring, temporarily disrupting its aromaticity.
In the context of cross-coupling reactions, the primary intermediates are organopalladium species. After oxidative addition, a key intermediate is the (2-pyridylmethyl)palladium(II) chloride complex. Subsequent transmetalation leads to a diorganopalladium(II) intermediate, for example, [(L)₂Pd(CH₂-2-Py-5-OEt)(R)]. These intermediates are often unstable and difficult to isolate but can be studied using spectroscopic techniques or computational methods. utas.edu.au In some cases, stable palladium(IV) complexes have been isolated after oxidative addition to Pd(II) precursors, and their subsequent reductive elimination has been studied mechanistically. utas.edu.auresearchgate.net The investigation of these transient species is essential for understanding catalyst behavior and optimizing reaction conditions.
Interactive Data Table: Cross-Coupling of Aryl Chlorides
The following table summarizes typical conditions and outcomes for palladium-catalyzed Suzuki-Miyaura cross-coupling of various aryl chlorides, providing a reference for potential conditions applicable to this compound.
| Aryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / P(tBu)₃ | KF | THF | ~90% | utas.edu.au |
| 2-Chloropyridine (B119429) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | High | utas.edu.au |
| 4-Trifluoromethyl-1-chlorobenzene | Styrene (Heck Coupling) | Pd₂(dba)₃ / P(o-tolyl)₃ | Cy₂NMe | DMA | 98% | princeton.edu |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 76% | csic.es |
Computational and Theoretical Investigations
Quantum Chemical Studies (e.g., DFT)
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of molecules. Such studies on pyridine (B92270) derivatives provide a framework for understanding 2-(Chloromethyl)-5-ethoxypyridine, even when direct research on this specific compound is limited.
Theoretical studies on similar halogenated and alkoxy-substituted pyridines using DFT methods like B3LYP have shown good correlation between calculated and experimental data for properties such as vibrational frequencies and NMR chemical shifts. documentsdelivered.comresearchgate.net For this compound, DFT could be employed to predict its spectroscopic signatures, aiding in its characterization.
Table 1: Predicted Electronic Properties (Illustrative based on similar compounds)
| Property | Predicted Value Range | Significance |
|---|---|---|
| Dipole Moment | 2-4 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Polarizability | 15-20 ų | Reflects the ease with which the electron cloud can be distorted, affecting intermolecular forces. |
| HOMO-LUMO Gap | 4-6 eV | A key indicator of chemical reactivity and the energy required for electronic excitation. nih.gov |
The reactivity of a molecule is largely determined by the location of its electrophilic (electron-poor) and nucleophilic (electron-rich) sites. Molecular Electrostatic Potential (MEP) maps, which can be generated through DFT calculations, are particularly useful for visualizing these regions.
For this compound, the following sites are predicted:
Nucleophilic Sites: The nitrogen atom of the pyridine ring, with its lone pair of electrons, is a primary nucleophilic center. The oxygen atom of the ethoxy group also possesses lone pairs and contributes to the nucleophilicity of the aromatic ring. The π-system of the pyridine ring can also act as a nucleophile. vaia.com
Electrophilic Sites: The carbon atom of the chloromethyl group is a significant electrophilic site due to the electron-withdrawing effect of the adjacent chlorine atom, making it susceptible to nucleophilic attack. vaia.com The hydrogen atoms of the pyridine ring may also exhibit some electrophilic character.
The analysis of electrophilic and nucleophilic sites is crucial for predicting the outcomes of chemical reactions. For instance, the electrophilic nature of the chloromethyl carbon facilitates nucleophilic substitution reactions, a common pathway for the derivatization of this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the ethoxy group. The LUMO is likely to be concentrated on the pyridine ring and the antibonding orbital of the C-Cl bond in the chloromethyl group. A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on similar molecules have shown that the introduction of substituents can tune this energy gap. nih.gov
Molecular Modeling of Reactivity and Conformation
Molecular modeling encompasses a range of computational techniques to study the three-dimensional structure and dynamic behavior of molecules. For this compound, conformational analysis is important for understanding the spatial arrangement of the ethoxy and chloromethyl groups relative to the pyridine ring. The rotation around the C-O and C-C single bonds can lead to different conformers with varying energies.
Computational methods can be used to identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers for rotation between different conformers. This information is valuable for understanding how the molecule's shape influences its interaction with other molecules, such as enzymes or reactants. Studies on related pyridine derivatives have demonstrated the planarity of the pyridine ring itself. nih.gov
Simulation of Reaction Mechanisms
Theoretical chemistry allows for the detailed simulation of reaction pathways, providing insights into transition states and reaction kinetics. For this compound, a key reaction is the nucleophilic substitution at the chloromethyl carbon.
By modeling the reaction with a nucleophile, it is possible to:
Calculate the activation energy of the reaction.
Characterize the geometry of the transition state.
Determine whether the reaction proceeds through an SN1 or SN2 mechanism.
For instance, a simulation could model the reaction of this compound with an amine to form a new C-N bond. Such studies on analogous reactions, like the reaction of ammonia (B1221849) with methyl chloride, have provided detailed orbital analyses of the bond-forming and bond-breaking processes. nih.gov These simulations can help in optimizing reaction conditions and predicting the feasibility of synthetic routes.
Spectroscopic Characterization Methodologies for 2 Chloromethyl 5 Ethoxypyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule, as well as their neighboring environments. In a typical ¹H NMR spectrum of a 2,5-disubstituted pyridine (B92270) derivative like 2-(Chloromethyl)-5-ethoxypyridine, the aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The protons of the ethoxy group would present as a triplet (for the methyl protons) and a quartet (for the methylene (B1212753) protons) in the upfield region. The chloromethyl protons would be expected to show a singlet in the region of δ 4.5-5.0 ppm due to the deshielding effect of the adjacent chlorine atom and pyridine ring.
For comparison, the ¹H NMR spectrum of the related compound 2-(Chloromethyl)pyridine (B1213738) hydrochloride shows signals at approximately 8.8, 8.5, 8.1, and 8.0 ppm for the pyridine ring protons and a singlet at 5.2 ppm for the chloromethyl protons when measured in CDCl₃. chemicalbook.com Another related compound, 2-chloropyridine (B119429), exhibits signals for its aromatic protons between δ 7.2 and 8.4 ppm. chemicalbook.com
Table 1: Representative ¹H NMR Spectral Data for Pyridine Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
|---|---|---|
| 2-(Chloromethyl)pyridine hydrochloride chemicalbook.com | CDCl₃ | 8.82 (d), 8.53 (d), 8.15 (t), 7.99 (t), 5.25 (s) |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, one would expect to see signals for the five carbons of the pyridine ring, the chloromethyl carbon, and the two carbons of the ethoxy group. The carbons of the pyridine ring typically resonate in the δ 120-150 ppm range. The carbon attached to the chlorine in the chloromethyl group would be found further upfield, while the ethoxy carbons would appear at the most upfield positions.
For instance, the ¹³C NMR spectrum of 2-chloropyridine shows five signals for the aromatic carbons in the range of 120-160 ppm. youtube.comchemicalbook.com The carbon atom bonded to the chlorine atom is typically found at the most downfield position among the ring carbons due to the electronegativity of the halogen. youtube.com
Table 2: Representative ¹³C NMR Spectral Data for Pyridine Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) |
|---|---|---|
| 2-Chloropyridine chemicalbook.com | CCl₄ | 150.5, 147.5, 139.0, 124.5, 122.5 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are used to further elucidate complex molecular structures by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to piece together spin systems within the molecule. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. sdsu.educolumbia.edu
These techniques would be invaluable in confirming the substitution pattern of this compound and assigning all proton and carbon signals unambiguously. youtube.comscience.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring and the alkyl groups, C=C and C=N stretching vibrations for the pyridine ring (typically in the 1400-1600 cm⁻¹ region), C-O stretching for the ether linkage, and a C-Cl stretching vibration.
For the related compound 2-chloro-5-(chloromethyl)pyridine (B46043), IR spectra show characteristic peaks that can be used for its identification. nih.gov Similarly, the IR spectrum of 2-chloropyridine displays bands corresponding to the pyridine ring and the carbon-chlorine bond. nist.govchemicalbook.com
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000-3100 |
| Alkyl C-H | Stretch | 2850-3000 |
| Pyridine Ring (C=C, C=N) | Stretch | 1400-1600 |
| C-O (Ether) | Stretch | 1050-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π→π* and n→π* transitions of the pyridine ring. The exact position and intensity of these bands can be influenced by the substituents on the ring.
For example, studies on 2-chloropyridine show absorption bands in the UV region that are characteristic of the pyridine chromophore. researchgate.net The presence of substituents like the ethoxy and chloromethyl groups would be expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted pyridine. The UV-Vis spectrum of a related compound, 2-Amino-5-Chloropyridine tetrachloromercurate, shows a cut-off wavelength at 348 nm. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The mass spectrum of this compound (molecular formula C₈H₁₀ClNO) would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by an M+2 peak with an intensity of about one-third of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁷Cl.
Fragmentation patterns can provide valuable structural information. For example, the loss of a chlorine atom, an ethyl group, or the entire ethoxy group would result in characteristic fragment ions. The mass spectrum of the related 2-(chloromethyl)pyridine hydrochloride shows a molecular ion at m/z 127, with other significant fragments observed. chemicalbook.com
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
| 2-chloro-5-(chloromethyl)pyridine |
| 2-(Chloromethyl)pyridine hydrochloride |
| 2-chloropyridine |
| 2-Amino-5-Chloropyridine tetrachloromercurate |
Emerging Research Directions
Biocatalytic Approaches in Synthesis
Biocatalysis is emerging as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. While specific biocatalytic routes to 2-(Chloromethyl)-5-ethoxypyridine are still in early stages of exploration, research into the enzymatic synthesis of related pyridine (B92270) derivatives highlights the potential of this approach.
Enzymatic Transformations: Researchers are investigating the use of enzymes, such as lipases and oxidoreductases, to perform key transformations in the synthesis of functionalized pyridines. For instance, enzymes can be employed for the selective oxidation of a methyl group to a hydroxymethyl group, which can then be converted to a chloromethyl group. A study on the synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis demonstrated the potential of hydroxylating enzymes. ethz.ch This approach eliminates the need for harsh oxidizing agents and can be conducted in aqueous media at ambient temperatures. ethz.ch
Another area of interest is the enzymatic esterification for the synthesis of pyridine esters, which could be adapted for precursors to this compound. researchgate.net The use of immobilized enzymes like Novozym 435 has shown high efficiency and reusability in such reactions. researchgate.net
The table below summarizes potential biocatalytic reactions relevant to the synthesis of this compound precursors.
| Enzyme Class | Potential Application in Synthesis | Example from Literature | Reference |
| Oxidoreductases | Selective oxidation of a methyl group on the pyridine ring to a hydroxymethyl group. | Whole-cell biocatalysis for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. | ethz.ch |
| Lipases | Esterification of a carboxylic acid precursor to create a reactive intermediate. | Novozym 435 catalyzed synthesis of pyridine esters. | researchgate.net |
| Halohydrin dehalogenases | Potential for stereoselective halogenation reactions. | Synthesis of enantiopure vicinal halohydrins. | nih.gov |
While direct biocatalytic synthesis of this compound has not yet been reported, the advancements in the enzymatic synthesis of other pyridine derivatives suggest a promising future for developing such green and efficient methods. kyoto-u.ac.jpkcl.ac.uk
Flow Chemistry Applications
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, is gaining significant traction in the synthesis of pyridine derivatives due to its numerous advantages, including enhanced safety, improved heat and mass transfer, and easier scalability.
Recent studies have demonstrated the successful application of flow chemistry in the synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043), a key intermediate for many industrial products. asianpubs.orgresearchgate.net In one study, a flow reactor was used for a continuous and efficient reaction to produce bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine. asianpubs.orgresearchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Advantages of Flow Chemistry in Pyridine Synthesis:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.
Improved Efficiency: Continuous processing can lead to higher throughput and reduced reaction times compared to batch processes.
Scalability: Scaling up production is more straightforward in flow chemistry by simply running the reactor for a longer duration or by using multiple reactors in parallel.
The table below highlights a specific example of flow chemistry application in the synthesis of a derivative of 2-chloro-5-(chloromethyl)pyridine.
| Starting Material | Reaction Type | Reactor Type | Key Advantage | Reference |
| 2-chloro-5-(chloromethyl)pyridine | Synthesis of bioactive derivatives | Flow reactor | Continuous and efficient reaction | asianpubs.orgresearchgate.net |
The adoption of flow chemistry is set to revolutionize the manufacturing of fine chemicals like this compound, making the processes more sustainable and economically viable.
Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and improve resource efficiency. These methodologies focus on the use of non-toxic reagents, renewable feedstocks, and energy-efficient processes.
Green Catalysts: A significant area of research is the development of environmentally benign catalysts. For instance, iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org These methods avoid the use of more toxic and expensive heavy metal catalysts. Another approach involves the use of supported palladium chloride catalysts in a one-step reaction to produce 2-chloro-5-chloromethyl pyridine, which offers high selectivity and reduces waste. patsnap.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.govacs.org The synthesis of novel pyridine derivatives has been successfully achieved through one-pot, four-component reactions under microwave irradiation, demonstrating excellent yields and short reaction times. nih.govacs.org
Multicomponent Reactions: One-pot multicomponent reactions are another cornerstone of sustainable synthesis, as they combine several reaction steps into a single operation, thereby reducing solvent usage, energy consumption, and waste generation. rsc.org
The table below provides an overview of sustainable synthetic methods applicable to pyridine derivatives.
| Methodology | Key Principle | Example Application | Reference |
| Green Catalysis | Use of non-toxic and recyclable catalysts. | Iron-catalyzed synthesis of symmetrical pyridines. | rsc.org |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | One-pot, four-component synthesis of pyridine derivatives. | nih.govacs.org |
| One-Step Synthesis | Reducing the number of synthetic steps. | One-step reaction to produce 2-chloro-5-chloromethyl pyridine using a supported palladium chloride catalyst. | patsnap.com |
The continuous development of these sustainable methodologies will be crucial in shaping the future of the chemical industry, ensuring that the production of important compounds like this compound is both economically and environmentally sound. scilit.com
Conclusion and Future Perspectives
Summary of Research Contributions
Research surrounding 2-(Chloromethyl)-5-ethoxypyridine has primarily focused on its role as a reactive intermediate in organic synthesis. The compound is valued for its distinct structural features: a pyridine (B92270) ring, an activating ethoxy group, and a highly reactive chloromethyl group.
The principal contribution of this compound is as a scaffold for constructing more complex molecules. Its synthesis has been approached through several routes, including the direct chloromethylation of 2-ethoxypyridine (B84967) or the selective chlorination of the methyl group in 2-ethoxy-5-methylpyridine. An alternative documented synthesis involves the nucleophilic substitution of the 2-chloro group in 2-chloro-5-chloromethylpyridine (CCMP) with sodium ethoxide, demonstrating its connection to major industrial chemical pathways.
The reactivity of the compound is dominated by the chloromethyl group, which serves as an electrophilic site for nucleophilic substitution reactions. This allows for the covalent attachment of the 5-ethoxypyridine moiety to a wide range of substrates, making it a useful building block for creating diverse molecular architectures. While its direct application is limited, its value is realized in the derivatives it can produce, which are of interest in medicinal and materials science.
Unexplored Reactivity and Synthetic Opportunities
Despite its utility, the full synthetic potential of this compound remains largely untapped. The established reactivity of the chloromethyl group opens the door to numerous synthetic transformations that have not been exhaustively explored with this specific substrate. The ethoxy group at the 2-position modulates the electronic properties of the pyridine ring, potentially influencing reaction outcomes in subtle ways compared to other substituted pyridines.
Key opportunities for synthetic exploration include:
Nucleophilic Substitutions: While reactions with simple nucleophiles like amines, alcohols, and thiols are known possibilities, a systematic exploration with a broader range of complex nucleophiles could yield novel compound libraries. This includes reactions with heterocycles, carbanions, and other functionalized molecules.
Oxidation and Reduction: The chloromethyl group can be oxidized to form the corresponding 5-ethoxypyridine-2-carbaldehyde (B1431799) or 5-ethoxypyridine-2-carboxylic acid. These derivatives are valuable intermediates themselves, providing entry into peptide couplings, esterifications, and other carbonyl chemistries. Conversely, reduction of the chloromethyl group would yield 2-methyl-5-ethoxypyridine.
Advanced Synthetic Methods: The application of modern synthetic technologies, such as flow chemistry, could offer significant advantages. Continuous flow processes, which have been successfully applied to the synthesis of related compounds like CCMP, can provide better control over reaction parameters, improve safety, and enhance scalability. researchgate.net
The following table summarizes key synthetic opportunities for the compound:
| Reaction Type | Reagent Class | Potential Product Class | Synthetic Value |
| Nucleophilic Substitution | Azides, Cyanides, Phenoxides, Thiolates | Azides, Nitriles, Ethers, Thioethers | Introduction of diverse functional groups for further derivatization. |
| Oxidation | Mild Oxidizing Agents (e.g., DMSO-based) | Aldehydes (5-ethoxypyridine-2-carbaldehyde) | Key intermediate for imines, Schiff bases, and reductuve amination. |
| Oxidation | Strong Oxidizing Agents (e.g., KMnO4) | Carboxylic Acids (5-ethoxypyridine-2-carboxylic acid) | Precursor for amides, esters, and acid chlorides. |
| C-C Bond Formation | Organometallic Reagents, Enolates | Extended Alkyl/Aryl Derivatives | Creation of complex carbon skeletons for bioactive molecule synthesis. |
| Flow Chemistry | Various Reagents | Various Derivatives | Improved reaction efficiency, safety, and scalability over batch processing. researchgate.net |
Potential for New Derivatives and Applications
The true potential of this compound lies in the novel derivatives it can generate and their subsequent applications. The pyridine core is a privileged scaffold in medicinal chemistry and agrochemistry, appearing in numerous pharmaceuticals and pesticides. researchgate.netmdpi.com
Agrochemicals: The structural similarity of this compound to intermediates like 2-chloro-5-chloromethylpyridine (CCMP), a key precursor for neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid, is significant. patsnap.com This suggests a strong potential for developing new insecticidal compounds. Derivatives created by substituting the chloromethyl group could be screened for activity against a range of agricultural pests.
Medicinal Chemistry: Pyridine-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netmdpi.comnih.gov By using this compound as a starting point, medicinal chemists can design and synthesize novel derivatives for biological screening. For example, reacting it with hydrazine (B178648) hydrate (B1144303) would form an intermediate that can then be converted into a series of hydrazones, a class of compounds that has shown promise for antimicrobial and antimalarial effects. researchgate.net
The table below outlines potential applications for new derivatives:
| Derivative Class | Synthetic Route | Target Application | Rationale |
| Aminomethyl Pyridines | Reaction with primary/secondary amines | Medicinal Chemistry | Core scaffold for enzyme inhibitors, receptor antagonists. nih.gov |
| Thioether Pyridines | Reaction with thiols | Agrochemicals, Medicinal Chemistry | Introduction of sulfur, known to enhance biological activity in many compounds. mdpi.com |
| Pyridyl Hydrazones | Reaction with hydrazine, then aldehydes/ketones | Antimicrobial, Antimalarial Agents | Hydrazone motif is a common feature in bioactive compounds. researchgate.net |
| Pyridyl Carboxylic Acids/Esters | Oxidation followed by esterification | Drug Discovery | Bioisosteric replacement for other acid groups, prodrug development. |
Future research should focus on synthesizing libraries of these new derivatives and conducting systematic biological screenings to unlock their full therapeutic or industrial potential.
Q & A
Q. What novel material science applications exploit the dual functionality of this compound?
- Methodological Answer : The compound serves as a monomer for:
- Conductive polymers : Electropolymerize with EDOT to create PEDOT analogs with tunable bandgaps.
- MOF synthesis : Coordinate chloromethyl groups with Zn²⁺/Cu²⁺ nodes for gas adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
